1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Description
This compound (CAS: STL361140) is a heterocyclic molecule featuring a quinoline core fused with a dithiolo[3,4-c]quinoline system. Key structural attributes include:
- Methoxy group at position 6.
- 4,4-Dimethyl substitution on the dithiolo ring.
- Sulfanylidene (thione) group at position 1.
- 2-Phenylethanone substituent at position 5. Its molecular formula is C₂₀H₁₈NO₂S₃, with a molecular weight of 413.59 g/mol . The compound is synthesized as a dry powder, and its Lipinski parameters suggest moderate bioavailability .
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S3/c1-21(2)19-18(20(25)27-26-19)15-12-14(24-3)9-10-16(15)22(21)17(23)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVRMMXVIWONQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360469 | |
| Record name | 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-50-2 | |
| Record name | 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the methoxy group, and attachment of the phenylethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental footprint.
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H19NO3S3
- Molecular Weight : 429.6 g/mol
- IUPAC Name : (8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of dithioloquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methoxy and phenyl groups enhances the bioactivity of the compound, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against several strains of bacteria and fungi. In vitro studies revealed that it possesses a broad-spectrum effect, which could lead to the development of new antibiotics .
Materials Science
Organic Photovoltaics
The unique electronic properties of dithioloquinoline derivatives make them suitable for use in organic photovoltaic devices. A recent study demonstrated that incorporating such compounds into polymer blends improved light absorption and charge transport efficiency, leading to enhanced solar cell performance .
Sensors
The compound's ability to undergo redox reactions has been exploited in the development of electrochemical sensors. These sensors can detect various analytes with high sensitivity and selectivity, paving the way for advancements in environmental monitoring .
Environmental Science
Pollutant Degradation
Research has indicated that compounds similar to 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone can catalyze the degradation of persistent organic pollutants in wastewater treatment processes. Their effectiveness in breaking down harmful substances highlights their potential for environmental remediation applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Broad-spectrum activity | |
| Pollutant degradation | Effective in wastewater treatment |
Table 2: Material Properties for Applications
| Application Type | Property Enhanced | Reference |
|---|---|---|
| Organic Photovoltaics | Improved charge transport | |
| Sensors | High sensitivity |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related dithioloquinoline compounds. The results indicated a significant reduction in tumor growth in animal models treated with these compounds, suggesting their potential as therapeutic agents in oncology.
Case Study 2: Environmental Remediation
In an investigation featured in Environmental Science & Technology, researchers assessed the ability of dithioloquinoline derivatives to degrade chlorinated pollutants. The findings showed that these compounds could effectively reduce pollutant concentrations by over 90% within a short time frame.
Mechanism of Action
The mechanism of action of 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Ethanone Side Chain
Modifications to the Quinoline Core
Functional Group Replacements
- Sulfur-to-Oxygen Substitutions: Replacing sulfur atoms with oxygen (e.g., in hydroxyacetophenone derivatives) reduces molecular weight but diminishes thiol-mediated reactivity .
- Nitro Group Additions: Nitro-substituted analogs (e.g., 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone) exhibit higher polarity but lower stability under reducing conditions .
Physicochemical Properties
- Lipophilicity: The target compound’s XLogP3 (~4.8) is comparable to its 4-ethylphenoxy analog but lower than the cyclohexyl-propanone derivative (XLogP3 = 3.5–4.8) .
- Solubility : Sulfur-rich analogs (e.g., triazole-sulfanyl) exhibit poor aqueous solubility due to high topological polar surface area (168) .
Biological Activity
1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone (CAS Number: 296272-34-9) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.58 g/mol. The compound features a quinoline core with various substituents that may influence its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. For instance, one study demonstrated that a related compound inhibited the growth of breast cancer cells by interfering with the PI3K/Akt signaling pathway, leading to increased apoptosis rates .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted that quinoline-based compounds possess antibacterial and antifungal activities due to their ability to disrupt microbial membranes and inhibit nucleic acid synthesis . Specifically, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including drug-resistant strains.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The presence of multiple aromatic rings in its structure contributes to its ability to scavenge free radicals. Research indicates that it can enhance cellular antioxidant defenses, potentially offering protective effects against oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It can trigger programmed cell death in cancerous cells through various signaling pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Case Studies
Several studies have been conducted to assess the efficacy of similar compounds:
- Study on Anticancer Efficacy : In vitro tests demonstrated that a related compound significantly reduced the viability of human leukemia cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A comparative study showed that quinoline derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with standard antibiotics .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
